methyl 3-{[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate
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Overview
Description
Methyl 3-{[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate is a complex organic compound with a unique structure that includes a difluorophenyl group, a tetrahydropyrrolo[3,4-d][1,2,3]triazole ring, and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate typically involves multiple steps:
Formation of the Tetrahydropyrrolo[3,4-d][1,2,3]triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluorophenyl Group: This can be achieved through a substitution reaction where a difluorophenyl group is introduced to the triazole ring.
Esterification: The final step involves the esterification of the intermediate with methoxybenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoate ester group.
Reduction: Reduction reactions can occur at the difluorophenyl group or the triazole ring.
Substitution: The compound can participate in substitution reactions, especially at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and binding affinities.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 3-{[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The difluorophenyl group and triazole ring could play crucial roles in binding to molecular targets, while the methoxybenzoate ester might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-difluorobenzoate: Similar in structure but lacks the triazole ring.
Methyl 2-(3,5-difluorophenyl)acetate: Contains a difluorophenyl group but has a different ester and lacks the triazole ring.
Uniqueness
Methyl 3-{[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate is unique due to its combination of a difluorophenyl group, a triazole ring, and a methoxybenzoate ester. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H16F2N4O5 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
methyl 3-[[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]methyl]-4-methoxybenzoate |
InChI |
InChI=1S/C20H16F2N4O5/c1-30-15-6-3-10(20(29)31-2)7-11(15)9-25-17-16(23-24-25)18(27)26(19(17)28)12-4-5-13(21)14(22)8-12/h3-8,16-17H,9H2,1-2H3 |
InChI Key |
ICXKDMNISLCUNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 |
Origin of Product |
United States |
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